RCS-4 3-Methoxy isomer
Overview
Description
RCS-4 3-Methoxy isomer is an analog of RCS-4, a synthetic cannabinoid . Its design is based on the structure of the synthetic cannabinoid JWH 018 . It has a molecular formula of C21H23NO2 and a molecular weight of 321.4 . The biological activity of RCS-4 3-Methoxy isomer has not been reported .
Molecular Structure Analysis
The formal name of RCS-4 3-Methoxy isomer is (3-methoxyphenyl) (1-pentyl-1H-indol-3-yl)methanone . Its InChI code is InChI=1S/C21H23NO2/c1-3-4-7-13-22-15-19 (18-11-5-6-12-20 (18)22)21 (23)16-9-8-10-17 (14-16)24-2/h5-6,8-12,14-15H,3-4,7,13H2,1-2H3 . The canonical SMILES is CCCCCN1C=C (C2=CC=CC=C21)C (=O)C3=CC (=CC=C3)OC .Physical And Chemical Properties Analysis
RCS-4 3-Methoxy isomer has a molecular weight of 321.4 g/mol . It is soluble in DMF and DMSO at 1 mg/ml, and in ethanol at 0.3 mg/ml . Its λmax is at 216, 255, 319 nm .Scientific Research Applications
Synthetic Cannabinoids : RCS-4 is identified as a synthetic cannabinoid designer drug, with research focusing on its structure-activity relationships at human CB1 and CB2 receptors. It has been shown to demonstrate agonist activity at these receptors, indicating its potential psychoactive effects (Banister et al., 2015).
Metabolite Identification : A study identified urinary metabolites of RCS-4 in samples from individuals admitted to hospitals with symptoms of drug intoxication. This research aids in understanding the metabolism of RCS-4 and its detection in biological samples (Kavanagh et al., 2012).
Analytical Characterization : Research has been conducted on the analytical characterization of N-alkyl-arylcyclohexylamines, including substances like 3-MeO-PCP, 3-MeO-PCE, and 3-MeO-PCPr, which are related to RCS-4. These studies are essential for identifying new substances of abuse (Wallach et al., 2016).
Synthesis and Chemical Properties : Research on the synthesis and properties of related compounds, such as methoxy-substituted molecules and their isomers, provides insights into the chemical nature and potential applications of RCS-4 analogs. Studies on ring-closing metathesis and isomerization contribute to the broader understanding of such compounds' synthesis (Otterlo et al., 2003).
Potential Psychoactive Effects : The synthetic nature and structural similarity of RCS-4 to known psychoactive substances point towards its potential use and effects as a psychoactive compound. Research in this area is crucial for public health and legal regulation.
properties
IUPAC Name |
(3-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-3-4-7-13-22-15-19(18-11-5-6-12-20(18)22)21(23)16-9-8-10-17(14-16)24-2/h5-6,8-12,14-15H,3-4,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUSQHCKRVISGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018147 | |
Record name | RCS-4 3-methoxy isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RCS-4 3-Methoxy isomer | |
CAS RN |
1379922-51-6 | |
Record name | RCS-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379922516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RCS-4 3-methoxy isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RCS-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1A0765NDN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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